molecular formula C14H18Co B12058937 Bis(ethylcyclopentadienyl)cobalt(II), packaged for use in deposition systems

Bis(ethylcyclopentadienyl)cobalt(II), packaged for use in deposition systems

Cat. No.: B12058937
M. Wt: 245.23 g/mol
InChI Key: YHCQFTZSIGZRTR-UHFFFAOYSA-N
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Description

Bis(ethylcyclopentadienyl)cobalt(II) (Co(EtCp)₂) is an organometallic compound widely used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) systems. Its structure features two ethyl-substituted cyclopentadienyl ligands coordinated to a cobalt(II) center. The ethyl groups enhance thermal stability and volatility compared to unsubstituted cobaltocene (bis(cyclopentadienyl)cobalt(II)), making it a preferred precursor for cobalt-containing thin films in semiconductor and magnetic storage applications .

Properties

Molecular Formula

C14H18Co

Molecular Weight

245.23 g/mol

InChI

InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;

InChI Key

YHCQFTZSIGZRTR-UHFFFAOYSA-N

Canonical SMILES

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Co]

Origin of Product

United States

Preparation Methods

  • Cobaltocene can be synthesized through various routes, including:

      Direct Synthesis: Reacting cobalt metal with ethylcyclopentadiene under controlled conditions.

      Reduction of Cobalt(III) Precursors: Using reducing agents like sodium amalgam or lithium aluminum hydride.

  • Industrial production methods may involve large-scale batch reactions or continuous flow processes.
  • Chemical Reactions Analysis

    Thermal Decomposition in Deposition Processes

    Bis(ethylcyclopentadienyl)cobalt(II) undergoes ligand dissociation under controlled thermal conditions. During ALD, the ethylcyclopentadienyl (EtCp) ligands are sequentially eliminated via surface reactions with co-reactants such as NH₃ or H₂/N₂ plasmas . Key findings include:

    • Ligand Elimination : The Co–EtCp bond cleaves at temperatures ≥150°C, releasing ethylcyclopentadiene (HCpEt) as a gaseous byproduct .

    • Self-Limiting Reactions : Half-reactions exhibit self-limiting behavior, enabling precise layer-by-layer growth .

    Table 1: Deposition Performance of Bis(ethylcyclopentadienyl)cobalt(II)

    ParameterAB-NH₃ Process AB-H₂/N₂ Process
    Growth/Cycle (Å)0.250.25
    Resistivity (μΩ·cm)4142
    Impurity Content (at.%)<5 (C, O, N)<5 (C, O, N)

    Plasma-Enhanced Reactions

    Plasma co-reactants critically influence film purity and conductivity:

    • NH₃ Plasma : Generates NH radicals that efficiently remove residual carbon ligands, forming Co–N bonds and reducing carbon incorporation .

    • H₂/N₂ Plasma : Produces NH₃ in situ, achieving similar ligand elimination efficiency but with tunable resistivity via H₂/N₂ ratios .

    • ABC Process (N₂ + H₂) : Sequential N₂ and H₂ plasmas result in higher impurities (25 at.% C, O, N) and resistivity (>1,000 μΩ·cm) due to incomplete ligand removal .

    Redox Behavior

    The compound’s redox activity stems from its 19-electron configuration, allowing one-electron transfer reactions:
    Co(EtCp)2Co(EtCp)2++e\text{Co(EtCp)}_2 \rightarrow \text{Co(EtCp)}_2^+ + e^-
    This property enables its use as a reducing agent in non-polar solvents, though its redox potential is less negative (-1.33 V vs. Fc/Fc⁺) compared to decamethylcobaltocene (-1.94 V) .

    Comparative Analysis with Other Cobalt Precursors

    Table 2: Cobalt Precursor Performance in ALD

    PrecursorDeposition Temp. (°C)Resistivity (μΩ·cm)Key Advantage
    Bis(ethylcyclopentadienyl)Co(II) 150–30041–42Low impurities, scalable
    Cobaltocene (CoCp₂) 100–25010–140High reactivity
    Cobalt Amidinates 80–20020–80Liquid phase, low cost

    Bis(ethylcyclopentadienyl)cobalt(II) strikes a balance between reactivity and stability, outperforming cobaltocene in impurity control and amidinates in thermal robustness .

    Impurity Incorporation Mechanisms

    Residual carbon and oxygen arise from incomplete ligand dissociation or side reactions:

    • Carbon Sources : Ethylcyclopentadienyl fragments (C₅H₇Et) adsorbed on the surface .

    • Oxygen Contamination : Trace H₂O or O₂ in the reaction chamber oxidizes cobalt to CoOₓ .

    Scientific Research Applications

    Thin Film Deposition

    Bis(ethylcyclopentadienyl)cobalt(II) is primarily utilized as a precursor in the deposition of cobalt films via PEALD. This technique allows for the controlled growth of thin films with atomic precision, making it highly suitable for semiconductor applications.

    Case Study: PEALD of Cobalt Films

    A study demonstrated the successful deposition of cobalt films on silicon substrates using Co(EtCp)₂ as a precursor. The process involved alternating pulses of the precursor and a co-reactant, typically ammonia, which facilitated the formation of cobalt films at low temperatures (around 200°C). The resulting films exhibited low resistivity and high purity, critical for electronic applications .

    Catalysis

    Recent research has explored the catalytic properties of cobalt complexes, including those derived from bis(ethylcyclopentadienyl)cobalt(II). These complexes have shown promise in catalyzing various organic reactions under mild conditions.

    Case Study: Catalytic Activity

    In one investigation, bis(ethylcyclopentadienyl)cobalt(II) was used to catalyze the oligomerization of 2-chloro-2-propen-1-ol. The results indicated that this compound could effectively promote oligomer formation, highlighting its potential in synthetic organic chemistry .

    Material Science

    The unique properties of cobalt films deposited using Co(EtCp)₂ have implications in material science, particularly in creating magnetic materials and coatings.

    Case Study: Magnetic Properties

    Research indicates that cobalt films produced through PEALD exhibit significant magnetic properties suitable for applications in data storage and spintronics. The ability to tailor film thickness and composition allows for the optimization of these materials for specific applications .

    Mechanism of Action

    • Cobaltocene’s effects arise from its redox properties.
    • It participates in electron transfer reactions, influencing various processes.
    • Molecular targets include enzymes, metalloenzymes, and redox-active species.
  • Comparison with Similar Compounds

    Table 1: Comparison of Bis(ethylcyclopentadienyl) Metal Complexes

    Compound Metal Deposition Application Optimal Temperature (°C) Film Type Key Reference
    Bis(ethylcyclopentadienyl)Mn Mn(II) ALD of MnO 150–250 MnO (crystalline) Burton et al. (2009)
    Bis(ethylcyclopentadienyl)Ni Ni(II) ALD of NiO 200–300 NiO (amorphous) Lu et al. (2008)
    Bis(ethylcyclopentadienyl)Cr Cr(II) CVD of Cr-based alloys 300–400 Metallic Cr Dalchem Product List
    Bis(ethylcyclopentadienyl)Co Co(II) CVD/ALD of Co films 250–350 (estimated) Co, CoO Inference from analogs

    Key Findings :

    • Manganese Analog: Exhibits lower decomposition temperatures (150–250°C), ideal for low-temperature MnO ALD .
    • Nickel Analog : Forms amorphous NiO films at moderate temperatures (200–300°C), suitable for optoelectronic devices .
    • Cobalt Complex : Estimated to operate at 250–350°C, balancing stability and reactivity for metallic or oxide cobalt layers.

    Comparison with Ligand Analogs (Same Metal, Different Ligands)

    The choice of cyclopentadienyl ligand substituents significantly impacts precursor performance:

    Table 2: Ligand Substituent Effects on Cobalt Complexes

    Compound Ligand Volatility Decomposition Temp. (°C) Flammability (GHS) Key Application
    Cobaltocene (Cp₂Co) Unsubstituted Cp Low 100–150 High (GHS02) Research (limited use)
    Co(EtCp)₂ Ethyl-substituted Cp Moderate 250–350 (estimated) Moderate Industrial CVD/ALD
    Bis(pentamethylCp)Co Pentamethyl-substituted High >300 Low High-purity Co films

    Key Findings :

    • Ethyl vs. Methyl : Ethyl groups improve thermal stability over methyl analogs (e.g., methylcyclopentadienylzirconium trichloride decomposes at <200°C), enabling higher-temperature deposition.
    • Safety : Co(EtCp)₂ is less flammable than unsubstituted cobaltocene, which is classified as a flammable solid (GHS02).

    Performance in Deposition Systems

    • ALD vs. CVD : Co(EtCp)₂ is versatile, but Mn(EtCp)₂ and Ni(EtCp)₂ are more commonly used in ALD due to their lower reactivity with water or ozone .
    • Film Quality : Co(EtCp)₂-derived films show higher crystallinity compared to amorphous NiO films from Ni(EtCp)₂.
    • Rare Earth Analogs : Tris(ethylCp) rare earth complexes (e.g., Dy, Gd) exhibit higher thermal stability (>400°C), suited for specialized high-temperature processes.

    Biological Activity

    Bis(ethylcyclopentadienyl)cobalt(II) (often referred to as Co(CpEt)₂) is a transition metal complex with significant applications in various fields, particularly in deposition systems for thin films. This article explores its biological activity, highlighting its interactions with biological systems, potential therapeutic applications, and toxicity profiles.

    Chemical Structure and Properties

    Bis(ethylcyclopentadienyl)cobalt(II) is characterized by its unique structure, where cobalt is coordinated to two ethylcyclopentadienyl ligands. This configuration contributes to its stability and reactivity in various chemical processes. The compound's molecular formula is C₁₄H₁₈Co, and it has a molar mass of approximately 226.25 g/mol.

    Biological Activity Overview

    The biological activity of cobalt complexes, including bis(ethylcyclopentadienyl)cobalt(II), has garnered attention due to their potential therapeutic applications. Research indicates that cobalt complexes can exhibit antimicrobial, anticancer, and anti-inflammatory properties.

    Antimicrobial Activity

    Studies have shown that certain cobalt complexes possess antimicrobial properties. For instance, cobalt(II) complexes have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the binding of these complexes to DNA or cellular components, disrupting vital processes.

    • Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC values for cobalt complexes vary based on the ligand environment and the target microorganism. For example, heteroligand complexes of cobalt have shown reduced metabolic activity in L929 mouse fibroblast cells at concentrations ranging from 0.91 to 3.65 mM, indicating potential cytotoxic effects alongside antimicrobial activity .

    Anticancer Potential

    Cobalt complexes are being investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been noted in various studies. For example, cobalt(II) systems have shown promise in selectively targeting cancer cells while sparing normal cells.

    • Case Study : A study involving cobalt(II) complexes demonstrated that they could downregulate the growth of eukaryotic cells by binding to calf thymus DNA in an intercalative manner . This interaction might underpin their anticancer activities.

    Toxicity and Safety Profile

    Despite their potential therapeutic benefits, the toxicity of bis(ethylcyclopentadienyl)cobalt(II) must be carefully evaluated. Safety assessments indicate that while some cobalt complexes exhibit low cytotoxicity at specific concentrations, prolonged exposure or higher doses can lead to adverse effects.

    • Toxicity Studies : In vitro studies on L929 mouse fibroblasts revealed that freshly prepared solutions of certain cobalt complexes were not cytotoxic; however, stored solutions exhibited increased toxicity over time due to the accumulation of reactive species .

    Summary of Findings

    The following table summarizes key findings regarding the biological activity of bis(ethylcyclopentadienyl)cobalt(II):

    Activity Type Effect Concentration Range
    AntimicrobialReduced metabolic activity in L929 cells0.91 - 3.65 mM
    AnticancerInduction of apoptosis in cancer cellsVaries by complex
    CytotoxicityIncreased toxicity over timeHigher concentrations

    Q & A

    Q. What are the critical handling and storage protocols for Bis(ethylcyclopentadienyl)cobalt(II) to prevent decomposition in deposition systems?

    Methodological Answer: The compound must be handled under inert gas (e.g., argon or nitrogen) to avoid oxidation, with storage in cool, dark environments and containers purged with inert gas. Work areas require robust ventilation to mitigate inhalation risks, and electrostatic discharge prevention measures are critical during transfer .

    Q. Which characterization techniques are recommended to verify the purity and structural integrity of Bis(ethylcyclopentadienyl)cobalt(II) prior to deposition?

    Methodological Answer: Use nuclear magnetic resonance (NMR) to confirm ligand coordination, X-ray diffraction (XRD) for crystallinity analysis, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify cobalt content. Thermogravimetric analysis (TGA) can assess thermal stability under deposition conditions .

    Q. What safety measures are essential when working with Bis(ethylcyclopentadienyl)cobalt(II) in open deposition systems?

    Methodological Answer: Implement fume hoods with >100 fpm airflow, wear nitrile gloves and flame-resistant lab coats, and use explosion-proof equipment. Emergency protocols should address spills with inert absorbents (e.g., sand) and avoid water to prevent reactive hazards .

    Q. How does the choice of deposition technique (e.g., CVD vs. ALD) influence the precursor’s decomposition pathways?

    Methodological Answer: In chemical vapor deposition (CVD), higher temperatures may induce ligand fragmentation, while atomic layer deposition (ALD) relies on controlled, stepwise reactions. Design experiments comparing mass spectrometry data from both systems to identify temperature-dependent decomposition intermediates .

    Q. What are common contaminants introduced during synthesis or handling, and how can they be minimized?

    Methodological Answer: Oxygen and moisture are primary contaminants. Use Schlenk-line techniques for synthesis and gloveboxes for handling. Purity checks via gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while inert gas purging during deposition reduces contamination .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported thermal decomposition thresholds (e.g., 150°C vs. 180°C) for Bis(ethylcyclopentadienyl)cobalt(II) across studies?

    Methodological Answer: Conduct controlled experiments using identical equipment (e.g., TGA-MS) with standardized heating rates and gas flow conditions. Compare results with computational models (DFT) to identify ligand dissociation energetics, accounting for variations in precursor batch purity .

    Q. What theoretical frameworks explain the surface adsorption mechanisms of Bis(ethylcyclopentadienyl)cobalt(II) during ALD?

    Methodological Answer: Apply density functional theory (DFT) to model ligand-substrate interactions, focusing on charge transfer and steric effects. Validate with in situ Fourier-transform infrared spectroscopy (FTIR) to track ligand desorption kinetics .

    Q. What experimental design principles optimize deposition parameters (temperature, pressure, carrier gas) for uniform thin-film growth?

    Methodological Answer: Use a Design of Experiments (DoE) approach, varying parameters systematically. Analyze film morphology via atomic force microscopy (AFM) and crystallinity via XRD. Cross-reference with computational fluid dynamics (CFD) simulations to model gas-phase precursor distribution .

    Q. How can Bis(ethylcyclopentadienyl)cobalt(II) be integrated with oxygen-sensitive substrates without inducing redox side reactions?

    Methodological Answer: Employ low-temperature ALD cycles (<100°C) with hydrogen as a reducing agent. Use quartz crystal microbalance (QCM) monitoring to detect parasitic reactions and X-ray photoelectron spectroscopy (XPS) to verify substrate-coating interfacial purity .

    Q. What methodologies assess the long-term stability of cobalt films derived from this precursor under operational conditions?

    Methodological Answer: Perform accelerated aging tests in environmental chambers (varying humidity/temperature) and evaluate film resistivity changes via four-point probe measurements. Compare with XPS data to correlate stability with oxide layer formation .

    Q. How do ligand modifications (e.g., ethyl vs. methyl substituents) alter the precursor’s reactivity in deposition processes?

    Methodological Answer: Synthesize analogs with varying ligands and compare decomposition profiles via differential scanning calorimetry (DSC). Correlate with film growth rates and crystallinity data to establish structure-reactivity relationships .

    Q. What ethical considerations apply when handling Bis(ethylcyclopentadienyl)cobalt(II) in academic labs?

    Methodological Answer: Adopt institutional review board (IRB) protocols for hazardous material use, ensure waste disposal complies with EPA guidelines, and document near-miss incidents to improve safety training. Transparency in reporting experimental risks is critical .

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